molecular formula C21H24N2O3S2 B10879518 Methyl 2-({[(2-methylphenyl)carbonyl]carbamothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate

Methyl 2-({[(2-methylphenyl)carbonyl]carbamothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate

Cat. No.: B10879518
M. Wt: 416.6 g/mol
InChI Key: OCAHVQFYMXBQRU-UHFFFAOYSA-N
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Description

Methyl 2-({[(2-methylphenyl)carbonyl]carbamothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of thiophene derivatives, including Methyl 2-({[(2-methylphenyl)carbonyl]carbamothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate, typically involves heterocyclization reactions. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions often involve the condensation of sulfur-containing compounds with various carbonyl compounds under specific conditions.

Chemical Reactions Analysis

Thiophene derivatives undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of thiophene derivatives involves their interaction with specific molecular targets and pathways. For example, some thiophene derivatives act as voltage-gated sodium channel blockers, which are used in the development of anesthetics . The exact mechanism of action depends on the specific structure and functional groups present in the compound.

Properties

Molecular Formula

C21H24N2O3S2

Molecular Weight

416.6 g/mol

IUPAC Name

methyl 2-[(2-methylbenzoyl)carbamothioylamino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate

InChI

InChI=1S/C21H24N2O3S2/c1-13-9-7-8-10-14(13)18(24)22-21(27)23-19-17(20(25)26-2)15-11-5-3-4-6-12-16(15)28-19/h7-10H,3-6,11-12H2,1-2H3,(H2,22,23,24,27)

InChI Key

OCAHVQFYMXBQRU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(=S)NC2=C(C3=C(S2)CCCCCC3)C(=O)OC

Origin of Product

United States

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